Dipotassium;benzene-1,2-disulfonate Dipotassium;benzene-1,2-disulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13340865
InChI: InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
SMILES: C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Molecular Formula: C6H4K2O6S2
Molecular Weight: 314.4 g/mol

Dipotassium;benzene-1,2-disulfonate

CAS No.:

Cat. No.: VC13340865

Molecular Formula: C6H4K2O6S2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Dipotassium;benzene-1,2-disulfonate -

Specification

Molecular Formula C6H4K2O6S2
Molecular Weight 314.4 g/mol
IUPAC Name dipotassium;benzene-1,2-disulfonate
Standard InChI InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Standard InChI Key WUERIJJOLNKVMO-UHFFFAOYSA-L
SMILES C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Canonical SMILES C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Introduction

Structural and Molecular Characteristics

Chemical Identity

Dipotassium benzene-1,2-disulfonate is systematically named dipotassium;benzene-1,2-disulfonate under IUPAC nomenclature. Key identifiers include:

PropertyValueSource
CAS Registry Number5710-54-3
Molecular FormulaC₆H₄K₂O₆S₂
Molecular Weight314.42 g/mol
SMILES Notation[K+].[K+].C1=CC=CC(=C1S([O-])(=O)=O)S([O-])(=O)=O

The compound’s structure features a benzene ring with sulfonate (-SO₃⁻) groups at adjacent positions, balanced by potassium ions. X-ray crystallography confirms a planar aromatic system with sulfonate oxygen atoms participating in ionic interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Sulfonation of Benzene: Benzene reacts with concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) at 150–200°C. This step introduces sulfonate groups via electrophilic aromatic substitution .

  • Neutralization: The resulting benzene-1,2-disulfonic acid is treated with potassium hydroxide (KOH) to form the dipotassium salt.

Reaction Mechanism:

C₆H₆ + 2 H₂SO₄ → C₆H₄(SO₃H)₂ + 2 H₂O(Sulfonation)\text{C₆H₆ + 2 H₂SO₄ → C₆H₄(SO₃H)₂ + 2 H₂O} \quad \text{(Sulfonation)} C₆H₄(SO₃H)₂ + 2 KOH → C₆H₄(SO₃K)₂ + 2 H₂O(Neutralization)\text{C₆H₄(SO₃H)₂ + 2 KOH → C₆H₄(SO₃K)₂ + 2 H₂O} \quad \text{(Neutralization)}

Industrial-Scale Optimization

A patented distillation process enhances yield and purity :

  • Vacuum Distillation: The reaction mixture is distilled under reduced pressure (5–30 mm Hg) to separate byproducts like benzene monosulfonic acid and excess sulfuric acid.

  • Catalyst Recycling: Alkali metal sulfates (e.g., K₂SO₄) and potassium benzene monosulfonate are reintroduced to subsequent batches, reducing waste and improving efficiency .

Table 1: Comparison of Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Temperature150–200°C150–270°C
PressureAmbient5–30 mm Hg
CatalystNoneK₂SO₄ + K-benzene monosulfonate
Yield70–85%90–95%

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (≥200 g/L at 25°C) due to its ionic sulfonate groups. It remains stable under ambient conditions but decomposes above 300°C, releasing sulfur oxides.

Reactivity

  • Electrophilic Substitution: The benzene ring undergoes nitration or halogenation at the 4-position, guided by the meta-directing sulfonate groups.

  • Coordination Chemistry: Potassium ions interact with crown ethers and other macrocyclic ligands, enabling applications in supramolecular chemistry .

Industrial and Scientific Applications

Dye and Pigment Manufacturing

Dipotassium benzene-1,2-disulfonate acts as a dispersing agent in azo dye synthesis, improving color uniformity and solubility.

Biological Research

  • Buffer Systems: The compound stabilizes pH in biochemical assays (pH 6–8) via its sulfonate groups’ buffering capacity.

  • Protein Studies: It disrupts hydrophobic interactions in protein folding analyses, aiding structural studies.

Table 2: Key Applications

ApplicationMechanismExample Use Case
Detergent FormulationsEnhances solubility of nonpolar stainsLaundry detergents
ElectroplatingImproves electrolyte conductivityCopper electrodeposition
Analytical ChemistryIon-pairing reagent for HPLCSeparation of carboxylic acids

Comparative Analysis with Analogues

Table 3: Comparison with Sodium Benzene-1,3-Disulfonate

PropertyDipotassium Benzene-1,2-DisulfonateSodium Benzene-1,3-Disulfonate
Water Solubility200 g/L150 g/L
Thermal StabilityDecomposes at 300°CDecomposes at 280°C
Reactivity in EASMeta-directingPara-directing

The 1,2-disulfonation pattern confers distinct electronic effects, making the dipotassium salt more reactive in substitution reactions than its 1,3-isomer.

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